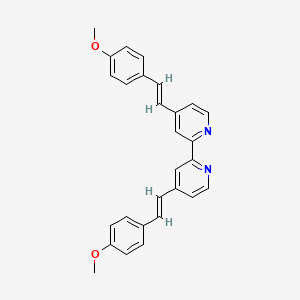
4,4'-bis((E)-4-methoxystyryl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine is a complex organic compound characterized by its unique structure, which includes two bipyridine units connected by ethylene bridges substituted with methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-methoxybenzaldehyde: This can be synthesized from anisole through formylation reactions.
Synthesis of 4-methoxycinnamaldehyde: This involves the condensation of 4-methoxybenzaldehyde with acetic anhydride in the presence of a base.
Formation of the bipyridine core: The bipyridine core can be synthesized through a coupling reaction of 2-bromopyridine with a suitable organometallic reagent.
Final coupling reaction: The final step involves the coupling of 4-methoxycinnamaldehyde with the bipyridine core under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
(E,E)-4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of (E,E)-4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it may interact with cellular components, leading to changes in cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: Used in high-performance polymers.
4-Methoxyphenethylamine: Utilized in organic synthesis and as a precursor for other compounds.
Uniqueness
(E,E)-4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine is unique due to its dual bipyridine structure and methoxyphenyl substitutions, which confer specific electronic and steric properties. These properties make it particularly useful in forming stable metal complexes and in applications requiring specific electronic characteristics.
Propiedades
Número CAS |
166827-53-8 |
|---|---|
Fórmula molecular |
C28H24N2O2 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
4-[2-(4-methoxyphenyl)ethenyl]-2-[4-[2-(4-methoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C28H24N2O2/c1-31-25-11-7-21(8-12-25)3-5-23-15-17-29-27(19-23)28-20-24(16-18-30-28)6-4-22-9-13-26(32-2)14-10-22/h3-20H,1-2H3 |
Clave InChI |
QLYURKQGQHATLH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OC |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















